1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide
Description
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NS2/c15-10-6-5-9(11(16)7-10)8-18-14-17-12-3-1-2-4-13(12)19-14/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBFSNBBNXEKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401590-64-5 | |
| Record name | 1,3-BENZOTHIAZOL-2-YL 2,4-DICHLOROBENZYL SULFIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide typically involves the reaction of 2-mercaptobenzothiazole with 2,4-dichlorobenzyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichlorobenzyl Derivatives
The position of chlorine substituents on the benzyl group significantly influences physicochemical and biological properties.
Key Observations :
- Reactivity : Brominated analogs (e.g., 2,5-dichlorobenzyl bromide) exhibit higher reactivity in nucleophilic substitutions compared to chlorinated derivatives due to the weaker C-Br bond .
- Hazard Profile : Dichlorobenzyl halides are universally classified as hazardous, whereas the sulfide derivative (target compound) lacks explicit hazard labeling, likely due to reduced volatility and electrophilicity .
Benzothiazole vs. Benzoxadiazole Analogs
Replacing the sulfur atom in benzothiazole with oxygen (yielding benzoxadiazole) alters electronic properties:
Example: Benzoxadiazole derivatives (e.g., compounds 9a–d) are synthesized via Sonogashira coupling and oxidation, whereas benzothiazoles often employ thiol-ene chemistry .
Sulfide vs. Ether or Thioether Linkages
The sulfide bridge in the target compound contrasts with ether (-O-) or thioether (-S-) linkages in analogs:
| Linkage Type | Bond Strength | Polarizability | Biological Half-Life |
|---|---|---|---|
| Sulfide | Moderate | High | Extended |
| Ether | High | Low | Short |
| Thioether | Moderate | Moderate | Intermediate |
Impact : Sulfides (e.g., the target compound) exhibit enhanced resistance to enzymatic cleavage compared to ethers, making them preferable in prolonged-release formulations .
Biological Activity
1,3-Benzothiazol-2-yl 2,4-dichlorobenzyl sulfide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound belongs to the class of benzothiazole derivatives, which are known for their pharmacological properties. The compound features a benzothiazole ring and a dichlorobenzyl group that contribute to its biological efficacy.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 10 µg/mL |
| Bacillus subtilis | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in bacterial growth .
The mechanism by which this compound exerts its antibacterial effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit DNA gyrase and topoisomerase IV in bacteria, critical enzymes for DNA replication and transcription .
- Disruption of Membrane Integrity : The lipophilic nature of the dichlorobenzyl group allows the compound to integrate into bacterial membranes, leading to increased permeability and cell lysis .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzothiazole core and the dichlorobenzyl moiety can significantly impact biological activity:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., -Cl) enhances antibacterial potency by increasing the lipophilicity and binding affinity to bacterial targets .
- Hydrophobic Interactions : The hydrophobic interactions facilitated by the dichlorobenzyl group improve the compound's ability to penetrate bacterial membranes .
Case Studies
- In Vitro Studies : A study conducted on various benzothiazole derivatives highlighted that those with similar structures to this compound exhibited comparable antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
- Molecular Docking Studies : Molecular docking simulations have revealed that the compound binds effectively to the active sites of target enzymes such as DNA gyrase. The binding energy calculations suggest a strong interaction between the compound and its targets, indicating potential for further drug development .
Q & A
Q. What are the environmental implications of this compound’s ecotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
